![molecular formula C16H21NO3 B2611741 2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid CAS No. 296246-15-6](/img/structure/B2611741.png)
2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C16H21NO3 . It is used in various chemical reactions and can be purchased from several suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexane ring attached to a carboxylic acid group and a dimethylaniline group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, carboxylic acids in general can undergo a variety of reactions. These include nucleophilic acyl substitution reactions, where the hydroxyl group (-OH) is replaced by another nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C16H21NO3), molecular weight (275.34284), and potentially its melting point, boiling point, and density .Aplicaciones Científicas De Investigación
Photoreactive Protecting Groups
2,5-Dimethylphenacyl esters , closely related to the chemical structure , have been studied for their potential as photoremovable protecting groups for carboxylic acids. These compounds show high chemical yields upon irradiation, leading to the generation of free carboxylic acids. This property is particularly useful in organic synthesis and biochemistry for creating "caged compounds," where the photoreactive moiety acts as a protective group that can be removed by light exposure (Zabadal et al., 2001).
Conformationally Rigid Analogs
The synthesis of conformationally rigid analogs of biologically relevant molecules, such as 2-amino adipic acid, has been demonstrated starting from precursors like dimethyl rac-2,5-dibromohexanedioate. This approach allows for the creation of compounds with potential medicinal applications, leveraging the structural rigidity for specificity in biological interactions (Kubyshkin et al., 2009).
Antiplasmin Drugs
Research into 4-aminomethylcyclohexanecarboxylic acid derivatives, which share a similar cyclohexane carboxylic acid core with the queried compound, has explored their use in antiplasmin drugs. These studies focus on synthesizing isomers with varying configurations and assessing their antiplasmin activity, highlighting the importance of molecular structure in medicinal chemistry applications (Isoda & Yamaguchi, 1980).
ACE Inhibitors
Monoamidic derivatives of cyclohexanedicarboxylic acids have been investigated for their inhibitory activity against angiotensin converting enzyme (ACE), a key target in hypertension management. The studies have revealed the potential of these compounds as novel ACE inhibitors, showcasing an alternative structural motif to traditional ACE inhibiting drugs (Turbanti et al., 1993).
Coordination Chemistry and Material Science
Cyclohexanepolycarboxylic acids, including cyclohexanecarboxylic acid derivatives, play a significant role in coordination chemistry. Their ability to undergo conformational transformations in the presence of various metal ions under hydrothermal conditions opens up possibilities for applications in materials science, particularly in the development of magnetic materials (Lin & Tong, 2011).
Propiedades
IUPAC Name |
2-[(2,5-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16(19)20/h7-9,12-13H,3-6H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMJNVRUHKJRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


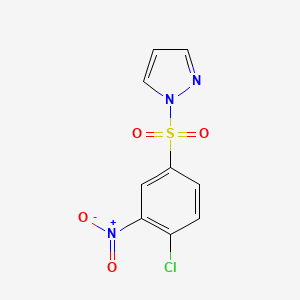
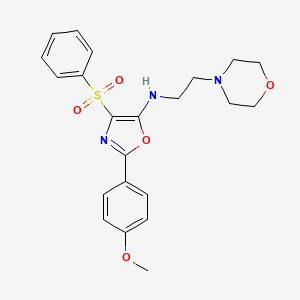
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2611663.png)
![N-(furan-2-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2611665.png)
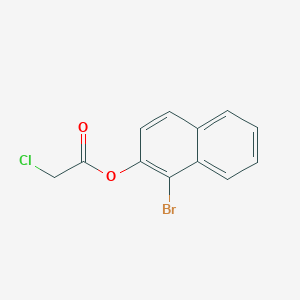
![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2611670.png)
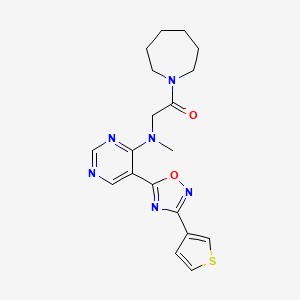
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2611672.png)
![(4-Propylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2611674.png)

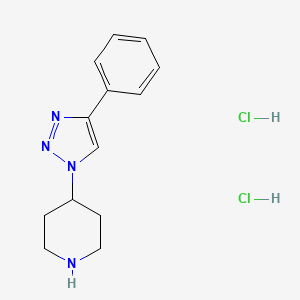
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid](/img/structure/B2611680.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611681.png)